![molecular formula C23H30N4O3 B2882505 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide CAS No. 2097902-08-2](/img/structure/B2882505.png)
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H30N4O3 and its molecular weight is 410.518. The purity is usually 95%.
BenchChem offers high-quality 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Process Development for CGRP Receptor Inhibitors
Research led by Cann et al. (2012) focused on the development of an enantioselective, stereoselective, and economical synthesis for a potent CGRP receptor antagonist, demonstrating the importance of such compounds in therapeutic applications, particularly for migraine treatments Cann, R. O., et al. (2012).
PET Tracers for Serotonin Receptors
García et al. (2014) synthesized carboxamides as analogs of WAY100635 to explore new PET tracers for serotonin 5-HT(1A) receptors, underlining the role of such compounds in neuroimaging and the study of neuropsychiatric disorders García, G., et al. (2014).
Antibacterial Quinolones and Naphthyridines
Research by Sánchez et al. (1988) on the synthesis and structure-activity relationships of quinolone and naphthyridine carboxylic acids emphasizes their antibacterial potency, showcasing the relevance of structurally related compounds in combating bacterial infections Sánchez, J., et al. (1988).
Novel Skeletal Muscle Sodium Channel Blockers
Catalano et al. (2008) developed conformationally restricted analogues of tocainide, illustrating the exploration of such compounds for their potential as sodium channel blockers, which could be beneficial in treating muscle-related disorders Catalano, A., et al. (2008).
Antimicrobial Activity of Heterocyclic Carboxamides
Patel, N. and Patel, S. D. (2010) synthesized thiazolidinone derivatives of quinolone carboxamides, evaluating their antimicrobial activity and highlighting the utility of such compounds in addressing antibiotic resistance Patel, N., & Patel, S. D. (2010).
Mécanisme D'action
Target of Action
The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are important signaling molecules in cancer cell metastasis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. This results in the suppression of the ERKs/RSK2 signaling pathway . This inhibition leads to a decrease in the transactivation activity of NF-κB , a protein complex that controls the transcription of DNA .
Biochemical Pathways
The affected pathway is the ERKs/RSK2 signaling pathway . The downstream effects of this inhibition include a decrease in the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) . These molecules play key roles in the regulation of cell proliferation, transformation, and cancer cell metastasis .
Result of Action
The molecular and cellular effects of the compound’s action include a dramatic suppression of cell migration, as observed in JB6 Cl41 cells treated with EGF . This is achieved through the inhibition of IκBα phosphorylation at Ser32 , resulting in the inhibition of NF-κB activation and cell migration .
Propriétés
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c1-29-20-7-3-16(15-21(20)30-2)9-12-24-23(28)18-10-13-27(14-11-18)22-8-6-19(25-26-22)17-4-5-17/h3,6-8,15,17-18H,4-5,9-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDJFOIDMWSQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.